7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
This compound features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a 4-methylphenyl group and at the 7-position with a diethylamino group. The diethylamino group likely improves solubility and electron-donating capabilities, making the compound suitable for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25(5-2)17-11-10-16-12-18(22(26)27-19(16)13-17)21-24-23-20(28-21)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNSBWMVCDORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 7-diethylamino-4-hydroxycoumarin with 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Several studies have explored the anticancer properties of related compounds in the oxadiazole series. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines, suggesting that 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one may possess similar activity .
- In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
- Antioxidant Activity :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that integrate both the coumarin and oxadiazole moieties. The synthesis process can be optimized using various methodologies to enhance yield and purity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then undergo various processes, such as fluorescence emission or energy transfer, depending on the environment and molecular interactions .
Comparison with Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
3-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One (Compound 1)
- Structure : Coumarin core with a 5-phenyl-substituted 1,3,4-oxadiazole.
- Key Differences: Lacks the 7-diethylamino group and 4-methylphenyl substitution.
3-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]-2H-Chromen-2-One (Compound 2)
- Structure : Oxadiazole substituted with pyridin-4-yl instead of 4-methylphenyl.
- Properties : Two polymorphic forms reported; enhanced solubility in polar solvents compared to phenyl analogs .
3-{5-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Sulfanyl]-1,3,4-Oxadiazol-2-yl}-2H-Chromen-2-One
- Structure : Oxadiazole conjugated with a triazine-sulfanyl group.
- Key Differences : Incorporates a triazine moiety, enabling antimicrobial activity.
- Properties : Active against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) and fungi (C. albicans, MIC = 16 μg/mL) .
Analogues with Different Heterocyclic Cores
4-[(4-Oxo-3H-Quinazolin-2-yl)Sulfanyl]-N-[4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Cyclohexyl]Butanamide
- Structure: Quinazolinone core with a 5-phenyl-1,3,4-oxadiazole substituent.
- Key Differences: Quinazolinone core replaces coumarin, altering electronic properties.
- Properties : Evaluated as a tankyrase inhibitor (IC₅₀ = 7.1 μM), suggesting utility in cancer therapy .
DTBO (7-(Dibutylamino)-3-(6-(Trifluoromethyl)-1H-Benzo[d]Imidazol-2-yl)-2H-Chromen-2-One)
- Structure : Coumarin core modified with a trifluoromethyl-benzimidazole group.
- Key Differences : Trifluoromethyl enhances hydrogen-bonding and thermal stability.
- Properties : Used in organic solar cells (PCE = 9.3%), demonstrating the impact of substituents on optoelectronic performance .
Functional Analogues in Medicinal Chemistry
Coumarin-Chalcone Hybrids (e.g., (E)-7-(Diethylamino)-3-(3-(3-Hydroxy-4-Methoxyphenyl)-3-Oxoprop-1-en-1-yl)-2H-Chromen-2-One)
- Structure : Coumarin conjugated with a chalcone moiety.
- Key Differences : Chalcone introduces α,β-unsaturated ketone for apoptosis induction.
- Properties : Exhibits red fluorescence and potent anticancer activity (IC₅₀ = 2.8 μM against HCT-116 cells) .
CD-9 (4-((5-(2H-Chromen-2-One)-1,3,4-Oxadiazol-2-yl)Methoxy)-3-Methylphenyl)(4-Methylphenyl)Methanone
- Structure: Coumarin-oxadiazole linked to a benzophenone group.
- Key Differences: Benzophenone enhances lipophilicity and enzyme inhibition.
- Properties : Dual inhibitor of α-glucosidase (IC₅₀ = 18.4 μM) and α-amylase (IC₅₀ = 24.1 μM), relevant for diabetes management .
Biological Activity
7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of diethylamino coumarin derivatives with oxadiazole precursors. The molecular formula is with a molecular weight of 375.4 g/mol and a LogP value of 6.08, indicating significant lipophilicity which may enhance its bioavailability .
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds with the oxadiazole moiety often possess significant activity against various bacterial strains. For instance:
- Antibacterial Activity : The synthesized compound displayed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies indicated that it could inhibit HCV replication at low concentrations (0.08 - 0.36 µg/mL), suggesting potential as an antiviral agent .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives including the target compound showed promising results against Gram-positive bacteria. The inhibition zones ranged from 14 to 17 mm, indicating moderate to high antibacterial activity compared to control groups .
- Antiviral Mechanism Investigation : Another research effort focused on the mechanism by which the compound inhibits HCV replication. Utilizing RT-PCR techniques, it was found that the compound effectively reduced viral RNA levels in infected cell lines, confirming its potential as a therapeutic agent against viral infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
